molecular formula C19H17NO B366470 (2-Aminophenyl)(diphenyl)methanol CAS No. 52744-72-6

(2-Aminophenyl)(diphenyl)methanol

Cat. No. B366470
CAS RN: 52744-72-6
M. Wt: 275.3g/mol
InChI Key: UKMIZPPNAOUDML-UHFFFAOYSA-N
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Description

“(2-Aminophenyl)(diphenyl)methanol” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as Mianserin Hydrochloride Impurity C and is used in the production of antidepressants .


Physical And Chemical Properties Analysis

“(2-Aminophenyl)(diphenyl)methanol” has a molecular weight of 275.35 . It is recommended to be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Material Preparation

  • Improved Synthesis and Application in Polymer Chemistry : (4-Ethenylphenyl)diphenyl methanol, a derivative of (2-Aminophenyl)(diphenyl)methanol, has been improved in synthesis. It is used in preparing trityl functionalized polystyrene containing a flexible tetrahydrofuran cross-linker, suitable for solid-phase organic synthesis (Manzotti, Reger, & Janda, 2000).

Catalysis and Organic Synthesis

  • Catalysis in Organic Reactions : Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a related compound, is synthesized and evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes. This approach achieved high enantioselectivity in several reactions, demonstrating its potential as a chiral catalyst (Wang et al., 2008).

  • Organocatalysis in Asymmetric Reactions : Derivatives of (S)-diphenyl(pyrrolidin-2-yl)methanol, which structurally resemble (2-Aminophenyl)(diphenyl)methanol, are synthesized and evaluated as bifunctional organocatalysts in asymmetric Michael and Mannich reactions (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).

Environmental and Material Applications

  • Environmental Remediation : A study on catalytic and electrocatalytic hydrogenolysis of brominated diphenyl ethers, which are environmental pollutants, using palladium catalysts explores methods for debromination, highlighting the potential environmental applications (Bonin et al., 2005).

  • Organoselenium-Catalyzed Reactions : Chiral tetrahydroselenophene based on (S)-diphenyl(tetrahydroselenophen-2-yl)methanol, similar in structure to (2-Aminophenyl)(diphenyl)methanol, was used in asymmetric cyclopropanation reactions. This represents a novel application in organoselenium-catalyzed reactions (Cheng, Tseng, & Chein, 2021).

Photophysical and Material Studies

  • Study of Photophysical Properties : Research on novel fluorescent derivatives based on (2-Aminophenyl)(diphenyl)methanol analogs provides insights into photophysical properties and applications in material sciences (Padalkar, Lanke, Chemate, & Sekar, 2015).

Safety And Hazards

The safety data sheet for a similar compound, 2-Aminobenzyl alcohol, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to use personal protective equipment as required, avoid breathing dust, and wash thoroughly after handling .

Relevant Papers One relevant paper discusses the structure–activity relationship of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in Pseudomonas aeruginosa . This study demonstrates the potential of (2-nitrophenyl)methanol as a new tool for synthesising complex carbonyl compounds .

properties

IUPAC Name

(2-aminophenyl)-diphenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMIZPPNAOUDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminophenyl)(diphenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PA Petyunin, AF Soldatova, AK Sukhomlinov - Chemistry of Heterocyclic …, 1969 - Springer
A method for obtaining 9-phenylacridine-2-carboxylic acid and its ethyl ester from derivatives of 2-aminophenyl(diphenyl)methanol and of 2-oxo-4,4-diphenyl-1,2-dihydro-3,1,4-…
Number of citations: 3 link.springer.com

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